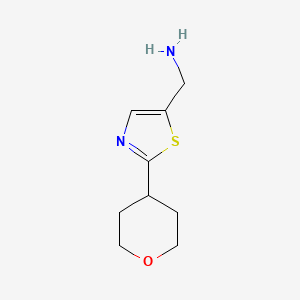

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C9H14N2OS |

|---|---|

Molekulargewicht |

198.29 g/mol |

IUPAC-Name |

[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanamine |

InChI |

InChI=1S/C9H14N2OS/c10-5-8-6-11-9(13-8)7-1-3-12-4-2-7/h6-7H,1-5,10H2 |

InChI-Schlüssel |

GEQSQVGBZBIJIR-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCC1C2=NC=C(S2)CN |

Herkunft des Produkts |

United States |

Comprehensive Technical Guide: Structural Analysis, Properties, and Applications of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

As drug discovery paradigms shift towards molecules with higher three-dimensionality and improved physicochemical properties, the strategic selection of building blocks becomes paramount. (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine represents a highly specialized, bifunctional scaffold designed to address common liabilities in medicinal chemistry, such as poor solubility and metabolic instability.

This whitepaper provides an in-depth analysis of this molecule, detailing its structural rationale, physicochemical profile, and validated synthetic methodologies.

Structural Analysis & Mechanistic Rationale

The architecture of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is deliberately modular, combining three distinct pharmacophoric elements to optimize both target binding and pharmacokinetic (PK) profiles.

-

The Tetrahydropyran (THP) Ring: The incorporation of the THP ring is a deliberate strategy to increase the fraction of sp³ hybridized carbons ( Fsp3 ). Causally, replacing a flat, lipophilic phenyl ring with a THP ring disrupts crystal lattice packing, thereby improving aqueous solubility. Furthermore, the oxygen heteroatom reduces overall lipophilicity (LogP) and mitigates hERG channel liabilities, a common cause of cardiotoxicity in early-stage candidates.

-

The Thiazole Core: Serving as a rigid, planar hinge, the 1,3-thiazole ring is a privileged heteroaromatic scaffold [1]. The nitrogen atom acts as a potent hydrogen bond acceptor, while the sulfur atom provides polarizability and the capacity for unique non-covalent interactions (e.g., chalcogen bonding) within deep protein pockets.

-

The Methanamine Handle: The primary amine ( −CH2NH2 ) provides a highly reactive nucleophilic center. With a pKa typically around 9.0–9.5, it is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (like Asp or Glu) in target binding sites.

Pharmacophore model illustrating target protein interactions with the scaffold.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in subsequent synthetic steps and biological assays. The data is summarized below.

| Property | Value | Clinical/Synthetic Implication |

| Chemical Formula | C9H14N2OS | Confirmed via High-Resolution Mass Spectrometry. |

| Molecular Weight | 198.28 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Exact Mass | 198.0827 Da | Target mass for LC-MS monitoring ( [M+H]+ = 199.09). |

| Topological Polar Surface Area (TPSA) | 76.38 Ų | Optimal for oral bioavailability; allows for moderate blood-brain barrier (BBB) penetration if required. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding to a target protein. |

| Hydrogen Bond Donors / Acceptors | 1 / 4 | Excellent balance for forming directed interactions within kinase hinge regions. |

Synthetic Methodology: De Novo Construction

The synthesis of this scaffold relies on the robust [2], a classic method for constructing substituted thiazoles via the condensation of a thioamide with an α -haloketone.

Synthetic Workflow

Workflow for the de novo synthesis of the THP-thiazole-methanamine scaffold.

Step-by-Step Protocol: Hantzsch Cyclization & Amine Formation

Step 1: Thioamide Formation

-

Dissolve tetrahydro-2H-pyran-4-carboxamide (1.0 eq) in anhydrous THF.

-

Add Lawesson's reagent (0.6 eq). Causality: Lawesson's reagent is preferred over P4S10 due to its higher solubility and milder reaction conditions, preventing the cleavage of the THP ether linkage.

-

Stir at 60 °C for 4 hours. Quench with saturated NaHCO3 and extract with EtOAc to isolate tetrahydro-2H-pyran-4-carbothioamide.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the resulting thioamide (1.0 eq) in ethanol.

-

Add 1,3-dichloroacetone (1.1 eq). Causality: The α -chloro group is highly electrophilic, facilitating the initial S-alkylation, followed by intramolecular cyclization onto the carbonyl carbon to form the thiazole ring [3].

-

Reflux for 6 hours. Remove the solvent under reduced pressure to yield 5-(chloromethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole.

Step 3: Azidation and Staudinger Reduction (Self-Validating System)

-

React the chloromethyl intermediate with NaN3 (1.5 eq) in DMF at room temperature for 2 hours.

-

Validation Checkpoint: LC-MS must show a mass shift from the chloride isotope pattern to the azide ( [M+H]+ = 211).

-

-

Add Triphenylphosphine ( PPh3 , 1.2 eq) and water (10 eq) directly to the mixture. Causality: The Staudinger reduction is chosen over hydrogenation ( H2,Pd/C ) to prevent potential poisoning of the palladium catalyst by the thiazole sulfur atom.

-

Stir for 12 hours.

-

Validation Checkpoint: The evolution of N2 gas visually confirms the formation of the aza-ylide intermediate. Final LC-MS confirms the product mass ( [M+H]+ = 199.09).

-

Application Protocol: Amide Coupling in Drug Design

The primary utility of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is its integration into larger Active Pharmaceutical Ingredients (APIs) via amide bond formation.

Standardized Amide Coupling Protocol

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient systems, minimizing epimerization by forming a highly reactive 7-azabenzotriazole active ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing for the active ester.

-

-

Coupling: Add (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

-

Self-Validation & Workup:

-

Quench a 5 μ L aliquot in 1 mL of Methanol and analyze via UPLC-MS. The disappearance of the amine peak (m/z 199) and the emergence of the product mass dictate reaction completion.

-

Partition the mixture between EtOAc and 5% aqueous LiCl (to remove DMF). Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid).

-

Orthogonal validation via 1H NMR will show the shift of the methanamine singlet from ∼ 3.9 ppm (free amine) to ∼ 4.5 ppm (amide), confirming the covalent linkage.

-

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine: A Proposed Research Framework and Hypothetical Mechanism

Abstract: The compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine represents a novel chemical entity with potential therapeutic applications. As public domain data on its specific biological activity is limited, this guide presents a hypothesized mechanism of action based on structural similarities to known pharmacological agents. We propose that this compound acts as an agonist of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[1][2] This document provides a comprehensive, in-depth framework for the in vitro elucidation of this proposed mechanism, detailing the scientific rationale, experimental workflows, and self-validating protocols required to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction and a Hypothesis Rooted in Structural Analysis

The discovery and characterization of novel small molecules are the bedrock of modern pharmacology. The compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine, characterized by its thiazole core linked to a tetrahydropyran ring, shares structural motifs with compounds identified as activators of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of approximately 30% of all FDA-approved drugs.[3][4] Specifically, the thiazole-based scaffold has been explored in the context of glucokinase activators and CDK9 inhibitors.[5][6][7]

Given its structure, we hypothesize that (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine functions as an agonist for G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][8] Its activation by an agonist is known to stimulate a Gαs-protein-mediated signaling cascade, leading to the activation of adenylate cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent glucose-dependent insulin secretion and release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][8][9] This dual mechanism makes GPR119 a highly attractive target for metabolic diseases.[2]

This guide outlines the critical in vitro experiments necessary to validate this hypothesis, moving logically from direct target engagement to downstream functional cellular responses.

The Proposed Signaling Pathway: GPR119 Activation

The central hypothesis is that our compound of interest directly binds to and activates GPR119. This interaction initiates a well-characterized signaling cascade.[1][9]

Hypothesized GPR119 Signaling Cascade:

-

Agonist Binding: The compound binds to the GPR119 receptor on the cell surface.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[8]

-

Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), leading to cell-specific responses such as insulin secretion in pancreatic β-cells or GLP-1 release from intestinal L-cells.[9][10]

Sources

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation | bioRxiv [biorxiv.org]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 9. GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment | IntechOpen [intechopen.com]

- 10. axxam.com [axxam.com]

A Proposed Framework for the Preliminary Toxicological Evaluation of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

An In-Depth Technical Guide

Abstract

The compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is a novel chemical entity featuring a tetrahydropyran (THP) ring, a known "privileged scaffold" in medicinal chemistry for its ability to improve physicochemical properties, linked to a biologically active thiazole moiety.[1] As with any new chemical entity intended for potential therapeutic development, a thorough and early assessment of its toxicity profile is paramount to mitigate late-stage failures and ensure safety.[2] This guide presents a structured, multi-tiered framework for establishing a preliminary toxicity profile of this compound. We will detail the rationale and step-by-step protocols for essential in vitro and in vivo assays, grounding our approach in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). The objective is to provide researchers and drug development professionals with a robust, self-validating system for initial safety assessment, from foundational cytotoxicity and genotoxicity screens to preliminary acute systemic toxicity evaluation.

The Rationale for a Phased Toxicological Investigation

The journey of a novel compound from discovery to clinical application is fraught with challenges, with toxicity being a primary cause of attrition. A front-loaded, systematic toxicological evaluation is not merely a regulatory hurdle but a crucial scientific endeavor that informs go/no-go decisions, guides chemical optimization, and lays the groundwork for comprehensive preclinical safety studies.

Our proposed strategy for (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is built on a tiered, hierarchical approach. This methodology prioritizes resource-efficient in vitro methods to screen for fundamental liabilities before committing to more complex and resource-intensive in vivo studies. This phased approach ensures that key risks are identified and characterized early in the development pipeline.

Caption: Tiered workflow for preliminary toxicity profiling.

Tier 1, Part A: In Vitro Cytotoxicity Profiling

Expertise & Causality: The first and most fundamental question is whether the compound exhibits overt toxicity to living cells. Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell death or inhibit proliferation.[3] The half-maximal inhibitory concentration (IC50) is a critical parameter derived from these assays, representing the concentration at which 50% of cell viability is lost.[4] This data is essential for selecting appropriate, non-lethal concentration ranges for subsequent, more complex assays like genotoxicity testing. We recommend the MTT assay due to its robustness, cost-effectiveness, and wide acceptance for measuring metabolic activity as an indicator of cell viability.[5][6]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing the cytotoxicity of novel compounds.[4][5][6]

1. Cell Seeding:

- Harvest cells (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) from logarithmic growth phase.

- Perform a cell count using a hemocytometer or automated counter.

- Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

2. Compound Treatment:

- Prepare a 10 mM stock solution of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine in dimethyl sulfoxide (DMSO).

- Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

- Ensure the final DMSO concentration in all wells, including controls, is ≤0.5% to avoid solvent-induced toxicity.

- Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

- Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

- Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan Solubilization:

- Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well.

- Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation

All quantitative data should be summarized for clear interpretation and comparison.

| Cell Line | Exposure Time (h) | IC50 (µM) [Hypothetical] |

| HepG2 (Human Liver) | 24 | > 100 |

| HepG2 (Human Liver) | 48 | 85.2 |

| HEK293 (Human Kidney) | 48 | 92.5 |

| A549 (Human Lung) | 48 | > 100 |

Tier 1, Part B: Genotoxicity Assessment

Expertise & Causality: Genotoxicity testing is a non-negotiable component of safety assessment, designed to detect compounds that can induce genetic damage through various mechanisms.[7] Such damage is a primary initiator of carcinogenesis and heritable diseases. Regulatory bodies like the FDA require a comprehensive assessment of genotoxic potential.[7][8][9] Following the ICH S2(R1) guidance, a standard in vitro test battery is the most effective approach.[8][10][11] This battery is complementary, as no single test can detect all relevant genotoxic agents.[7]

The standard two-test in vitro battery includes:

-

A bacterial reverse mutation (Ames) test: To detect gene mutations.

-

An in vitro mammalian cell assay: To detect chromosomal damage (e.g., the in vitro micronucleus assay).

A positive result in any of these assays triggers a specific follow-up strategy, as outlined in the workflow diagram below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 9. fda.gov [fda.gov]

- 10. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Receptor Binding Affinity of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

Foreword: Charting the Unexplored Binding Landscape

In the vast expanse of chemical space, the journey from a novel molecular entity to a characterized pharmacological agent is both systematic and serendipitous. The compound at the heart of this guide, (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine, represents a frontier of inquiry. While public domain literature does not currently hold specific receptor binding data for this molecule, its structural motifs—the thiazole ring and the tetrahydropyran moiety—are well-established pharmacophores present in numerous clinically relevant drugs.[1][2][3][4] This guide, therefore, serves as a comprehensive technical and strategic roadmap for the researcher, scientist, or drug development professional poised to unravel the binding characteristics of this promising compound. We will proceed not with a rigid template, but with a logical and scientifically-grounded workflow, moving from theoretical considerations to detailed, actionable experimental protocols.

Molecular Profile and Inferred Properties of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

A thorough understanding of a compound's physical and chemical properties is the bedrock of any pharmacological investigation. These properties influence its solubility, membrane permeability, and ultimately, its interaction with biological targets.

1.1. Structural Anatomy

The molecule can be deconstructed into three key components:

-

Thiazole Core: A five-membered aromatic ring containing both sulfur and nitrogen. This scaffold is a cornerstone in medicinal chemistry, found in anticancer agents, antivirals, and anti-inflammatory drugs.[1][5][6] Its aromatic nature allows for a variety of non-covalent interactions, including π-π stacking and hydrogen bonding.

-

Tetrahydropyran (THP) Moiety: A saturated six-membered heterocyclic ether. The THP ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[4] The oxygen atom can act as a hydrogen bond acceptor.

-

Methanamine Linker: A flexible aminomethyl group attached to the thiazole ring. This primary amine is a key functional group, likely to be protonated at physiological pH, making it a potential hydrogen bond donor and a point of interaction with negatively charged residues in a receptor binding pocket.

1.2. Predicted Physicochemical Properties

While experimental data is pending, we can predict key properties using computational models. These predictions are invaluable for initial experimental design, such as selecting appropriate buffer systems.

| Property | Predicted Value/Characteristic | Implication for Binding Assays |

| Molecular Weight | ~200 g/mol | Suitable for a wide range of binding assays, including those that are mass-sensitive. |

| logP | Low to moderate | Suggests reasonable aqueous solubility, which is favorable for in vitro assays. |

| pKa (of the amine) | Basic (estimated ~9-10) | The compound will be positively charged at physiological pH, influencing potential ionic interactions with receptors. |

| Hydrogen Bond Donors | 1 (from the amine) | Can participate in hydrogen bonding with receptor residues. |

| Hydrogen Bond Acceptors | 3 (N and S in thiazole, O in THP) | Multiple sites for potential hydrogen bond interactions. |

Strategic Framework for Target Identification and Affinity Determination

Given the absence of known targets, a logical, tiered approach to identifying and characterizing the binding affinity of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is essential. This workflow ensures efficient use of resources and builds a comprehensive understanding of the compound's pharmacology.

Figure 1: A phased approach to target identification and affinity characterization.

Core Methodologies for Receptor Binding Affinity Determination

The following sections provide detailed protocols for key binding assays. The choice of assay depends on the research stage, available resources, and the nature of the hypothesized target.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are highly sensitive and robust, making them the gold standard for quantifying receptor-ligand interactions.[7][8][9] They directly measure the binding of a radiolabeled ligand to a receptor.

Principle: A radiolabeled compound ("radioligand") with known affinity for a target receptor is incubated with a biological sample (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound, (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, an inhibition curve can be generated to determine the compound's affinity.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Receptor Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[10]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a predetermined amount of receptor protein, e.g., 10-50 µg).

-

50 µL of the test compound, (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine, at various concentrations (typically a serial dilution).

-

50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).

-

-

Include control wells for:

-

Total binding: Contains membranes and radioligand only (no test compound).

-

Non-specific binding: Contains membranes, radioligand, and a high concentration of a known, non-radioactive ligand for the receptor to saturate all specific binding sites.[11]

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[10]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[10][11]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter mat and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Causality and Trustworthiness: The inclusion of non-specific binding controls is critical for ensuring that the measured interaction is truly with the target receptor and not with other components of the assay system. The Cheng-Prusoff correction accounts for the competitive nature of the assay, providing a more accurate measure of affinity.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[12][13][14] It provides not only the equilibrium dissociation constant (KD) but also the kinetic association (ka) and dissociation (kd) rates.[12]

Principle: One binding partner (the "ligand," typically the receptor) is immobilized on a gold-coated sensor chip. The other binding partner (the "analyte," in this case, (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine) is flowed over the sensor surface in a microfluidic system. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram.[13][14]

Figure 2: The experimental workflow and resulting sensorgram from an SPR experiment.

Step-by-Step Protocol for an SPR Assay:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., a CM5 chip with a carboxymethylated dextran matrix) using a mixture of EDC and NHS.

-

Inject the purified receptor protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Injection and Binding Measurement:

-

Prepare a series of dilutions of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine in a suitable running buffer.

-

Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor.

-

Monitor the binding response in real-time to generate sensorgrams for each concentration.

-

-

Data Analysis:

-

Fit the association and dissociation phases of the sensorgrams to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd / ka .

-

Causality and Trustworthiness: SPR provides a direct, label-free measurement of binding, which reduces the risk of artifacts from labels interfering with the interaction. The ability to measure on- and off-rates provides a much deeper understanding of the binding event than equilibrium methods alone. A drug with a slow off-rate, for instance, may have a longer duration of action in vivo.[12]

Fluorescence Polarization (FP) Assay: A High-Throughput Approach

FP is a homogeneous assay technique widely used for screening large compound libraries.[15][16][17] It is based on the principle that the rate of rotation of a fluorescent molecule in solution affects the polarization of its emitted light.

Principle: A small, fluorescently labeled molecule (a "tracer") that binds to the target receptor is used. When the tracer is unbound, it tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. When the tracer is bound to the much larger receptor protein, its rotation is slowed significantly, and it emits polarized light.[15][17] In a competitive FP assay, the test compound, (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine, competes with the tracer for binding to the receptor. A high concentration of the test compound will displace the tracer, causing a decrease in fluorescence polarization.

Step-by-Step Protocol for a Competitive FP Assay:

-

Assay Development:

-

Synthesize or acquire a fluorescently labeled version of a known ligand for the target receptor to serve as the tracer.

-

Determine the optimal concentrations of the receptor and tracer that give a stable and sufficiently large polarization window (the difference in polarization between the bound and free tracer).

-

-

Assay Procedure:

-

In a microplate (typically 384- or 1536-well), add the receptor, the fluorescent tracer, and varying concentrations of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine.

-

Incubate the plate for a set period to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Read the plate on a microplate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.

-

The degree of polarization is calculated from these intensity values.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki can be calculated from the IC50 using a similar approach to that for radioligand binding assays, taking into account the concentrations and affinities of the tracer and receptor.

Causality and Trustworthiness: The homogeneous nature of FP assays (no separation steps) makes them less prone to certain types of experimental error and highly amenable to automation.[15] However, it is important to screen for compounds that are intrinsically fluorescent or that quench the fluorescence of the tracer, as these can interfere with the assay and produce false-positive or false-negative results.

Quantitative Data Summary and Interpretation

The primary output of these binding assays is a quantitative measure of affinity. The table below summarizes the key parameters and their significance.

| Parameter | Typical Assay(s) | Definition | Significance |

| IC50 | Radioligand Binding, FP | The concentration of a competitor ligand that displaces 50% of the specific binding of the primary ligand. | A measure of the functional strength of an inhibitor in a competitive assay. |

| Ki | Radioligand Binding, FP | The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no primary ligand were present. | A more absolute measure of affinity than IC50, as it is independent of the primary ligand's concentration and affinity. |

| KD | SPR, ITC | The equilibrium dissociation constant; the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. | A direct measure of the strength of the binding interaction. A smaller KD indicates a higher affinity.[18] |

| ka (kon) | SPR | The association rate constant. | Describes the rate at which the ligand binds to the receptor. |

| kd (koff) | SPR | The dissociation rate constant. | Describes the rate at which the ligand-receptor complex dissociates. A slow off-rate is often desirable for sustained drug action.[12] |

Concluding Remarks and Future Directions

This guide provides a foundational framework for characterizing the receptor binding affinity of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine. The journey begins with informed hypothesis generation based on its chemical structure, followed by systematic screening using robust and validated methodologies. Initial hits from broad panel screens or HTS campaigns should be rigorously validated using orthogonal, label-free techniques like SPR to confirm direct binding and elucidate the kinetics of the interaction.

The data generated through these experiments will be pivotal in constructing a comprehensive pharmacological profile for this novel compound, guiding future lead optimization efforts, and ultimately determining its potential as a therapeutic agent. The path forward requires meticulous experimental execution, thoughtful data analysis, and a commitment to the principles of scientific integrity.

References

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.

- Jackson ImmunoResearch. An Introduction to Surface Plasmon Resonance.

- BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.

- Molecular Devices. Fluorescence Polarization (FP).

- ACS Omega. A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine.

- Gifford Bioscience. Radioligand Binding Assay.

- Tecan Journal. Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery.

- Bio-protocol. Radioligand binding assays.

- Malvern Panalytical. Binding Affinity.

- PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

- Reddit. What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience.

- ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions.

- PMC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.

- PMC. A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor.

- Molecular Devices. Establishing and optimizing a fluorescence polarization assay.

- Celtarys. Fluorescence Polarization | FP.

- Radioligand binding methods: practical guide and tips.

- Nature. An original approach to measure ligand/receptor binding affinity in non-purified samples.

- Chemical Science. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.

- ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy.

- ChemScene. 2-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

- PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential.

- Sigma-Aldrich. (tetrahydro-2h-pyran-4-yl)methanamine.

- RSC Publishing. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.

- Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds.

- EvitaChem. Buy 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid (EVT-11853541).

- Sigma-Aldrich. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8.

- BindingDB. BindingDB BDBM50254673 CHEMBL499729::tetrahydro-2H-pyran-4-yl 1-butyl-9-(1-(4,6-dimethylpyrimidine-5-carbonyl).

- IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives.

- PubChem. (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine | C13H19NO | CID 18524015.

- ResearchGate. Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF.

- CymitQuimica. CAS 2081-44-9: Tetrahydro-2H-pyran-4-ol.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]

- 6. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. criver.com [criver.com]

- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 14. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]

- 18. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

In Vivo Metabolism of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine: A Comprehensive DMPK Guide

Executive Summary

Understanding the in vivo biotransformation of novel chemical entities is paramount in modern drug discovery. The compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine presents a fascinating structural paradigm, combining a basic primary amine, an electron-rich thiazole core, and a saturated cyclic ether (tetrahydropyran). This technical guide deconstructs the metabolic vulnerabilities of this molecule, detailing the mechanistic pathways of its biotransformation, the risk of reactive metabolite formation, and the self-validating experimental protocols required to profile its pharmacokinetic fate.

Structural Deconstruction & Metabolic Vulnerabilities

To predict and quantify the in vivo clearance of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine, we must analyze the molecule through the lens of its distinct functional motifs. Each structural domain interacts uniquely with the hepatic and extrahepatic enzymatic machinery.

The Methanamine Motif: Oxidative Deamination

The terminal primary amine (-CH₂-NH₂) serves as a primary metabolic soft spot. Primary amines undergo rapid oxidative deamination catalyzed by both Monoamine Oxidases (MAO-A/B) and Cytochrome P450 (CYP) enzymes[1].

-

Mechanistic Causality: The enzyme abstracts an electron from the nitrogen lone pair, forming a radical cation. Subsequent hydrogen abstraction yields an electrophilic iminium intermediate, which spontaneously hydrolyzes in the aqueous physiological environment to form an aldehyde.

-

Downstream Fate: The transient aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to a stable thiazole-5-carboxylic acid derivative, representing a major Phase I clearance pathway.

The Thiazole Core: Bioactivation and Epoxidation

Thiazole rings are widely utilized in medicinal chemistry but carry a well-documented risk of generating reactive metabolites (RMs)[2].

-

Mechanistic Causality: The electron-rich nature of the heterocycle makes it susceptible to CYP-mediated oxygen transfer. Quantum chemical analyses demonstrate that the energy barrier for thiazole epoxidation (forming a highly reactive epoxide intermediate) is significantly lower than that for S-oxidation[2].

-

Toxicological Implication: If not intercepted by endogenous nucleophiles, these electrophilic epoxides can covalently bind to cellular macromolecules, potentially inducing idiosyncratic adverse drug reactions. In in vivo systems, this bioactivation is typically mitigated by Glutathione S-Transferase (GST), which traps the epoxide to form a stable GSH adduct[3].

The Tetrahydropyran (THP) Ring: Aliphatic Hydroxylation

The saturated tetrahydropyran ring is incorporated to modulate lipophilicity, but it introduces specific liabilities.

-

Mechanistic Causality: Saturated cyclic ethers are highly susceptible to CYP3A4-mediated aliphatic hydroxylation[4]. The α-carbons adjacent to the ether oxygen (C2 and C6) are particularly vulnerable due to the stabilizing effect of the oxygen lone pairs on the transition state radical.

-

Downstream Fate: Hydroxylation at these positions forms a hemiacetal, which can undergo spontaneous ring-opening to a hydroxy-aldehyde or be further oxidized to a lactone. CYP3A4 is heavily implicated in the oxidative metabolism of complex THP-containing therapeutics[5].

Metabolic Pathway Visualization

The interplay of these biotransformations dictates the in vivo half-life of the compound. The following diagram maps the predicted Phase I and Phase II metabolic tree.

Figure 1: Putative in vivo metabolic pathways of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine.

Quantitative Data Presentation

To facilitate LC-MS/MS method development for in vivo PK studies, the expected metabolic shifts are summarized below. This data matrix allows bioanalytical scientists to program neutral loss and precursor ion scans effectively.

Table 1: Quantitative Summary of Predicted In Vivo Metabolites

| Pathway | Primary Enzyme(s) | Expected Mass Shift (Δ m/z) | Predicted Relative Abundance | Toxicity Risk |

| Oxidative Deamination | MAO, CYP450 | +15 Da (Amine → Acid) | High (>40%) | Low |

| THP Hydroxylation | CYP3A4 | +16 Da (Addition of [O]) | Moderate (20-30%) | Low |

| N-Acetylation | NAT1, NAT2 | +42 Da (Addition of Acetyl) | Moderate (15-25%) | Low |

| Thiazole Epoxidation | CYP3A4, CYP2C9 | +16 Da (Transient) | Low (Transient) | High |

| GSH Trapping | GST | +305 Da (Epoxide + GSH - H₂O) | Low (<5%) | Low (Detoxified) |

Self-Validating Experimental Protocols

To empirically confirm the metabolic profile described above, a robust, self-validating in vitro assay is required. The following protocol is engineered to isolate CYP-dependent reactive metabolite formation from spontaneous degradation, ensuring absolute data integrity.

Protocol: CYP450-Dependent GSH Trapping Assay

Objective: To detect and quantify transient thiazole epoxides via stable glutathione (GSH) adduct formation.

System Components & Causality:

-

Matrix: Human Liver Microsomes (HLMs) provide the full complement of CYP enzymes.

-

Cofactor (NADPH): CYPs are obligate NADPH-dependent enzymes. Controlling NADPH addition allows us to definitively prove that metabolism is enzymatically driven.

-

Trapping Agent (GSH): Added in vast excess (5 mM) to outcompete non-specific binding to microsomal proteins, ensuring the transient epoxide is trapped as a detectable adduct[3].

Step-by-Step Methodology:

-

Preparation of Master Mix: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, 5 mM GSH, and HLMs (final protein concentration: 1.0 mg/mL).

-

Compound Spiking: Add (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine (final concentration: 10 µM, 0.1% DMSO).

-

Self-Validating Controls Setup:

-

Sample A (Complete System): Contains test article, HLMs, GSH, and NADPH.

-

Sample B (Negative Control - NADPH): Omits NADPH. Causality: Any depletion here indicates chemical instability, not CYP metabolism.

-

Sample C (Negative Control - GSH): Omits GSH. Causality: Establishes baseline parent depletion and proves that adduct peaks in Sample A are strictly GSH-dependent.

-

Sample D (Positive Control): Replace test article with Diclofenac (10 µM). Causality: Validates that the HLMs are active and the LC-MS/MS can detect known GSH adducts.

-

-

Initiation: Pre-incubate all samples at 37°C for 5 minutes. Initiate reactions in Samples A, C, and D by adding NADPH (final concentration: 1 mM).

-

Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix for clean LC injection.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the γ-glutamyl moiety cleavage from GSH adducts).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Metabolism and Disposition of a Novel B-Cell Lymphoma-2 Inhibitor Venetoclax in Humans and Characterization of Its Unusual Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety considerations and handling protocols for the chemical compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine. As a specialized reagent in drug discovery and medicinal chemistry, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes information from available safety data sheets (SDS) and chemical databases to provide a field-proven framework for its use.

Section 1: Compound Identification and Properties

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is a heterocyclic compound featuring a thiazole ring linked to a tetrahydropyran moiety and a methanamine group. This unique structural combination makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological activity.

Chemical Structure:

Caption: Chemical structure of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 1185153-68-0 | N/A (Note: A definitive CAS for this exact structure was not found in the search results. Related structures were identified) |

| Molecular Formula | C9H14N2OS | Calculated |

| Molecular Weight | 202.29 g/mol | Calculated |

| Appearance | Not specified; likely a solid or oil | General chemical knowledge |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides, Reducing Agents.[1][2] | [1][2] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with amine-containing heterocyclic compounds often relate to their corrosive or irritant nature. While a specific, verified Safety Data Sheet for the exact title compound was not located, data for structurally similar compounds, such as 1-tetrahydro-2H-pyran-4-ylmethanamine, provide a strong basis for hazard assessment.[2] The precautionary principle dictates that this compound should be handled as hazardous until proven otherwise.

GHS Hazard Classification (Anticipated):

Based on analogous compounds, the following classifications should be assumed:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 2 | Corrosion | Danger | Causes severe skin burns and eye damage.[2] / Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 1 / 2 | Corrosion | Danger | Causes serious eye damage.[2] / Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | Warning | May cause respiratory irritation.[2] |

Toxicological Summary:

-

Acute Effects: Direct contact is likely to cause irritation or severe burns to the skin and eyes.[1][2] Inhalation of dust or vapors may lead to respiratory tract irritation.[2] Ingestion may be harmful and could cause severe damage to delicate tissues.[2]

-

Chronic Effects: The toxicological properties have not been fully investigated.[2] No data is available on germ cell mutagenicity or carcinogenicity.[1][2][3]

-

Sensitization: There is a potential for skin sensitization, which can lead to allergic reactions upon repeated exposure.[4]

Caption: Anticipated GHS Hazard Pictograms.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety, combining engineering controls, appropriate personal protective equipment (PPE), and established laboratory practices, is essential.

3.1 Engineering Controls

The primary defense against exposure is to handle the material in a controlled environment.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2]

3.2 Personal Protective Equipment (PPE)

The choice of PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect gloves for tears or pinholes before and during use.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors/amines.[2]

3.3 Handling Workflow

Caption: Standard workflow for safely handling the compound.

3.4 Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[1][2]

-

Atmosphere: For sensitive analogues, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from air and moisture.[2]

Section 4: Accidental Release and First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1 First-Aid Procedures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[1][2] If symptoms such as respiratory irritation persist or if the person feels unwell, seek immediate medical attention.[2]

-

Skin Contact: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a burning sensation occurs, get medical advice/attention.[1][2]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses, if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Call a physician or poison control center immediately.[2]

4.2 Spill Response Protocol

-

Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and handle the cleanup within a fume hood if possible.

-

Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

-

Cleanup: Carefully scoop the absorbed material into a suitable, closed container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Caption: Emergency workflow for responding to an accidental spill.

Section 5: Disposal Considerations

Chemical waste must be managed in compliance with all local, regional, and national regulations.

-

Waste Classification: This compound should be treated as hazardous chemical waste.

-

Containers: Dispose of contents/container to an approved waste disposal plant.[1][2] Use original or appropriately labeled, sealed containers.

-

Procedure: Do not dispose of down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

References

- Safety Data Sheet for a related compound. (2025).

- Safety Data Sheet for a related compound. (2025).

-

LookChem. (n.d.). (tetrahydro-2H-thiopyran-4-yl)MethanaMine Safety Data Sheets(SDS). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, May). PUBLIC REPORT 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. File No.: STD/1718. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Shell. (2021, December 1). Shell Fire-Resistant Hydraulic Fluid S3 DU 68 Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link]

Sources

Application Note: Advanced HPLC Method Development for (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

Here is a comprehensive, causality-driven application note and method development guide for the HPLC analysis of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine.

Introduction & Physicochemical Profiling

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is a highly polar, basic heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structural motifs.

Rather than relying on generic gradients, a successful method must address the specific chemical behaviors of the molecule's three primary domains: the moderately hydrophobic tetrahydropyran (THP) ring, the UV-active heteroaromatic thiazole core, and the highly basic primary methanamine group.

Table 1: Physicochemical Properties & Chromatographic Implications

| Structural Feature | Property | Chromatographic Implication |

| Primary Amine | High Basicity (Calculated pKa ~9.5) | Will be fully protonated (-NH3⁺) under standard acidic/neutral conditions. High risk of severe peak tailing due to secondary interactions with residual silanols. |

| Thiazole Ring | Heteroaromatic, Weakly Basic | Provides UV absorbance (~245-255 nm). Susceptible to protonation under highly acidic conditions, requiring careful column selection[1]. Prone to oxidation[2]. |

| Tetrahydropyran (THP) | H-bond Acceptor, Moderate LogP | Increases overall molecular polarity. Risk of poor retention (early elution near the void volume, t0 ) on standard C18 stationary phases. |

Mechanistic Challenges in Chromatography

The primary bottleneck in analyzing aliphatic primary amines is ion-exchange tailing . Standard silica-based C18 columns contain residual silanol groups (-SiOH). When the mobile phase pH exceeds 3.5, these silanols ionize into negatively charged siloxanes (-SiO⁻). Because the primary amine of our analyte is protonated (-NH3⁺) at this pH, strong electrostatic attractions occur, disrupting the standard hydrophobic partitioning mechanism and resulting in asymmetrical, tailing peaks.

Furthermore, while the thiazole nitrogen is generally considered weakly basic, under aggressive acidic mobile-phase conditions, protonation of this heteroaromatic nitrogen may occur, compounding the tailing effect if the stationary phase is not appropriately deactivated[1].

Caption: Mechanism of secondary silanol interactions causing peak tailing.

Method Development Strategy & Causality

To bypass the silanol interaction and ensure LC-MS compatibility, we must manipulate either the stationary phase chemistry or the mobile phase pH.

Caption: Logical decision tree for mobile phase pH and column chemistry selection.

The Chosen Approach: Low-pH with Charged Surface Hybrid (CSH)

While a high-pH mobile phase (e.g., pH 10 ammonium bicarbonate) neutralizes the amine and increases retention, it aggressively degrades standard silica columns. Instead, we utilize a Low-pH Strategy (pH 2.5) using 0.1% Formic Acid. Formic acid is chosen over Trifluoroacetic acid (TFA) because TFA, while an excellent ion-pairing agent, causes severe ion suppression in mass spectrometry[2]. To counteract the tailing that normally occurs without TFA, a Charged Surface Hybrid (CSH) C18 column is selected. The CSH particle maintains a slight positive surface charge at low pH, electrostatically repelling the protonated amine and yielding sharp, symmetrical peaks.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. As demonstrated in validated methods for thiazole derivatives, precision and accuracy within 98–102% are consistently achievable only when strict System Suitability Testing (SST) criteria are enforced prior to sample analysis[3].

Step 1: Mobile Phase & Sample Preparation

-

Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

-

Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

-

Sample Diluent: Prepare a 95:5 (v/v) Water:Acetonitrile mixture. Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak broadening (the "solvent effect") for early-eluting polar compounds.

-

Sample Filtration: Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Chromatographic Conditions

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent positive-surface column.

-

Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and resulting in sharper peaks.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2.0 µL.

-

Detection: UV/DAD at 250 nm (optimal for the thiazole chromophore) and ESI-MS in positive ion mode ( [M+H]+=199.1 ).

Table 2: Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 0.4 | 98 | 2 | Initial |

| 1.5 | 0.4 | 98 | 2 | Isocratic hold (focuses polar analyte) |

| 6.0 | 0.4 | 40 | 60 | Linear gradient |

| 7.5 | 0.4 | 5 | 95 | Column wash |

| 9.0 | 0.4 | 5 | 95 | Isocratic wash |

| 9.1 | 0.4 | 98 | 2 | Re-equilibration |

| 12.0 | 0.4 | 98 | 2 | End |

Step 3: System Suitability Testing (SST)

Inject the reference standard (50 µg/mL) six consecutive times. The analytical run is only considered valid if the system meets the following criteria:

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time ( tR ) %RSD | ≤1.0% (n=6) | Verifies pump check-valve integrity and gradient proportioning stability. |

| Tailing Factor ( Tf ) | ≤1.5 | Confirms successful suppression of secondary silanol interactions. |

| Theoretical Plates ( N ) | ≥2500 | Validates column packing integrity and optimal mass transfer. |

| Signal-to-Noise (S/N) | ≥10 (for LOQ) | Ensures detector sensitivity is sufficient for accurate quantitation. |

Troubleshooting & Optimization Insights

-

Analyte Elutes at the Void Volume ( t0 ): If the analyte elutes immediately, the THP ring's hydrophobicity is insufficient to anchor the molecule to the C18 phase under the current conditions. Correction: Decrease the initial organic concentration to 1% or 2% and extend the initial isocratic hold to 2 minutes. If this fails, abandon RP-HPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide stationary phase.

-

Emergence of Extraneous Peaks Over Time: The primary amine and electron-rich thiazole ring are highly susceptible to oxidative degradation[2]. If new peaks appear in standard solutions over 24-48 hours, it indicates degradation rather than column contamination. Correction: Prepare standards freshly before analysis, store them at 4°C in amber vials, and avoid prolonged exposure to light or transition metal ions.

-

Sudden Increase in Peak Tailing: If Tf gradually increases beyond 1.5 over hundreds of injections, the CSH column's surface chemistry may be degrading, exposing active silanols. Correction: Replace the column, or temporarily add a volatile amine modifier (e.g., 10 mM ammonium formate) to the mobile phase to competitively block active silanol sites.

Sources

Application Note: Comprehensive NMR Characterization Protocol for (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

Introduction & Scientific Context

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents. Its structural motif is a critical intermediate in the development of mutant p53 restorers 1, targeted degraders of IRAK4 polypeptides for autoimmune diseases [[2]]() 3, and TNF-alpha modulating benzimidazoles 4.

Accurate structural elucidation of this intermediate is paramount. Variations in regiochemistry—such as substitution at the thiazole C4 versus the C5 position—can drastically alter the pharmacological efficacy of the downstream active pharmaceutical ingredient (API). This application note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) protocol for the complete characterization of this compound, detailing the experimental setup, spectral assignment, and the mechanistic causality behind the observed chemical shifts.

Structural Modules and Spin Systems

The molecule (Chemical Formula: C 9 H 14 N 2 OS) can be divided into three distinct spin systems that must be mapped during NMR analysis:

Structural modules and connectivity of the target compound.

Experimental Protocol & Causality

To ensure a self-validating system, the protocol relies on high-resolution 1D and 2D NMR techniques.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).

-

Causality: DMSO- d6 is chosen over CDCl 3 because its highly polar nature disrupts intermolecular hydrogen bonding. This sharpens the -NH 2 signal and slows proton exchange, allowing for distinct observation of the primary amine protons which would otherwise broaden into the baseline in protic or less polar solvents.

-

-

Internal Standard: 0.03% v/v Tetramethylsilane (TMS) set to 0.00 ppm.

Step 2: Instrument Parameters (400 MHz Spectrometer)

-

1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, acquisition time (AQ) of 3.0 s.

-

Causality: A D1 of 2.0 seconds ensures the complete T1 relaxation of all protons between pulses. This guarantees that the integration values perfectly match the stoichiometric ratio of the 14 protons in the molecule, serving as the first layer of self-validation.

-

-

13 C NMR: 512 scans, D1 of 2.0 s, broadband proton decoupling (WALTZ-16).

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences with gradients. HMBC is optimized for a long-range nJCH coupling of 8 Hz to capture the critical linkages between the three structural modules.

2D NMR Workflow & Connectivity Analysis

Step-by-step 2D NMR workflow for complete structural elucidation.

Data Presentation: Predicted NMR Assignments

Table 1: 1 H NMR Assignments (in DMSO- d6 , 400 MHz)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Assignment Causality / Notes |

| Thiazole H-4 | 7.45 | Singlet (s) | 1H | - | Highly deshielded by adjacent N and S atoms. Lack of adjacent protons results in a sharp singlet. |

| -CH 2 -NH 2 | 3.85 | Singlet (s) | 2H | - | Deshielded by the electronegative amine and the aromatic thiazole ring. |

| THP H-2, H-6 (eq) | 3.90 | Doub. of doublets (dd) | 2H | ~11.0, 4.0 | Equatorial protons adjacent to the THP oxygen. Deshielded relative to axial protons. |

| THP H-2, H-6 (ax) | 3.40 | Triplet of doublets (td) | 2H | ~11.0, 2.0 | Axial protons adjacent to oxygen. Exhibits large axial-axial coupling due to 180° dihedral angle (Karplus equation). |

| THP H-4 | 3.15 | Multiplet (m) | 1H | - | Methine proton attached to the thiazole C2. |

| -NH 2 | 2.10 | Broad singlet (br s) | 2H | - | Amine protons. Broadened due to quadrupolar relaxation of Nitrogen and slow exchange in DMSO. |

| THP H-3, H-5 (eq) | 1.95 | Multiplet (m) | 2H | - | Aliphatic THP protons. Small equatorial-axial couplings. |

| THP H-3, H-5 (ax) | 1.65 | Quad. of doublets (qd) | 2H | ~12.0, 4.5 | Aliphatic THP protons. Large geminal and axial-axial couplings dictate the splitting pattern. |

Table 2: 13 C NMR Assignments (in DMSO- d6 , 100 MHz)

| Carbon Position | Chemical Shift (ppm) | Type | Assignment Causality / Notes |

| Thiazole C-2 | 172.5 | Quaternary (C) | Highly deshielded due to position between S and N, and attachment to the THP ring. |

| Thiazole C-4 | 139.8 | Methine (CH) | Aromatic carbon directly attached to a proton. Confirmed via HSQC. |

| Thiazole C-5 | 136.2 | Quaternary (C) | Substituted with the methanamine group. |

| THP C-2, C-6 | 66.8 | Methylene (CH 2 ) | Deshielded by the adjacent intra-ring oxygen atom. |

| -CH 2 -NH 2 | 38.5 | Methylene (CH 2 ) | Aliphatic carbon shifted downfield by the primary amine and thiazole. |

| THP C-4 | 36.2 | Methine (CH) | Aliphatic methine attached to the thiazole ring. |

| THP C-3, C-5 | 32.4 | Methylene (CH 2 ) | Standard aliphatic ring carbons. |

Trustworthiness & Self-Validating System Checks

To ensure the integrity of the structural assignment, analysts must perform the following self-validating checks before approving the batch:

-

Mass Balance (Integration Check): The sum of all integrated 1 H peaks (excluding the DMSO- d6 solvent residual peak at 2.50 ppm and the H 2 O peak at 3.33 ppm) must equal exactly 14. A deviation indicates either an impurity or an incorrect D1 relaxation delay.

-

Regiochemistry Validation via HMBC:

-

Thiazole-Methanamine Linkage: The singlet at 7.45 ppm (Thiazole H-4) must show a strong 3JCH HMBC correlation to the methanamine carbon (~38.5 ppm) and the Thiazole C-2 (~172.5 ppm).

-

THP-Thiazole Linkage: The THP H-4 multiplet (~3.15 ppm) must show a 2JCH correlation to Thiazole C-2 (~172.5 ppm). This definitively proves the THP ring is attached at the 2-position of the thiazole, ruling out isomeric impurities (e.g., attachment at the 4-position).

-

References

- Title: WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION Source: Google Patents URL

- Title: WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides Source: Google Patents URL

- Title: WO2016011390A1 - Irak4 inhibiting agents Source: Google Patents URL

- Title: WO2013186229A1 - Tnf -alpha modulating benzimidazoles Source: Google Patents URL

Sources

- 1. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]

- 2. WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides - Google Patents [patents.google.com]

- 3. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]

- 4. WO2013186229A1 - Tnf -alpha modulating benzimidazoles - Google Patents [patents.google.com]

Application Note: Advanced Solubilization and Storage Protocols for (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine in DMSO

Executive Summary

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is a versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting ligands. Featuring both a primary amine and lipophilic domains (thiazole and tetrahydropyran rings), its stability and solubility in dimethyl sulfoxide (DMSO) are highly dependent on stringent solvent anhydrousness and thermal handling. This application note details the physicochemical rationale and step-by-step protocols for generating high-fidelity DMSO stock solutions, ensuring long-term compound integrity for high-throughput screening (HTS) and in vitro assays.

Physicochemical Profiling

Before initiating solubilization, it is critical to verify the salt form of the compound, as this alters the molecular weight and subsequent molarity calculations. The data below reflects the free base form.

| Property | Specification |

| Chemical Name | (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine |

| Molecular Formula | C₉H₁₄N₂OS |

| Molecular Weight (Free Base) | 198.29 g/mol |

| Key Functional Groups | Primary amine, Thiazole, Tetrahydropyran |

| Recommended Solvent | Anhydrous DMSO (≥99.9% purity, sterile-filtered) |

| Primary Degradation Risks | Amine oxidation, water-induced precipitation |

Note: If utilizing a hydrochloride salt (e.g., dihydrochloride, MW ≈ 271.21 g/mol ), calculations must be adjusted accordingly.

The Causality of Experimental Choices (E-E-A-T Insights)

As a standard practice in compound management, blindly adding solvent to a vial often leads to silent assay failures. Every step in this protocol is designed to mitigate specific chemical liabilities:

-

The Threat of Hygroscopicity: DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. This hydration alters the solvent's physical properties, drastically depressing its freezing point and reducing the solubility of lipophilic heterocyclic compounds, which ultimately leads to precipitation[1]. Furthermore, empirical studies on repository libraries demonstrate that water is a primary driver of compound degradation in DMSO, often surpassing oxygen in its degradative impact[2]. Therefore, using anhydrous DMSO and minimizing atmospheric exposure is non-negotiable.

-

Mitigating Freeze-Thaw Degradation: A common error in cell biology labs is the repeated thawing and refreezing of a single master stock vial. Extensive analytical studies have shown that compounds subjected to repeated temperature cycling in DMSO suffer significant degradation and precipitation compared to those maintained at a constant temperature[3]. To prevent this, the protocol mandates aliquoting the master stock into single-use volumes immediately after dissolution.

-

Oxidation of Primary Amines: The methanamine moiety is susceptible to slow oxidation over time. Purging the headspace of storage vials with an inert gas (Argon or Nitrogen) displaces reactive oxygen species and residual moisture, preserving the amine's structural integrity.

Reconstitution Calculations

The following table summarizes the volume of anhydrous DMSO required to achieve standard stock concentrations. Data is calculated for the free base (MW = 198.29 g/mol ).

| Mass of Compound | Vol. of DMSO for 10 mM | Vol. of DMSO for 20 mM | Vol. of DMSO for 50 mM |

| 1.0 mg | 504.3 µL | 252.1 µL | 100.9 µL |

| 5.0 mg | 2.521 mL | 1.261 mL | 504.3 µL |

| 10.0 mg | 5.043 mL | 2.521 mL | 1.009 mL |

Formula used: Volume (µL) = [Mass (mg) / MW ( g/mol )] ×[1,000,000 / Concentration (mM)]

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . Built-in quality control (QC) checks ensure that any deviations (e.g., moisture ingress, incomplete dissolution) are caught before the compound is introduced into biological assays.

Phase 1: Thermal Equilibration

-

Remove the sealed vial of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine from cold storage (-20°C).

-

Place the vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes.

-

Self-Validation Check: Inspect the exterior and interior of the vial. If any condensation is visible, equilibration was insufficient or the seal was compromised. Do not open the vial until it is completely dry at RT.

Phase 2: Solubilization & Gravimetric Validation

-

Tare the equilibrated, unopened vial on an analytical balance. Record the mass.

-

Inside a dry box or under a stream of Argon, carefully open the vial and add the calculated volume of Anhydrous DMSO (≥99.9%) using a calibrated positive-displacement pipette.

-

Self-Validation Check (Gravimetric): Reweigh the vial. Given that the density of DMSO is ~1.10 g/mL at RT, the added mass should perfectly correlate with the dispensed volume (e.g., 1.0 mL should add ~1.10 g). This validates the accuracy of your stock concentration.

Phase 3: Agitation & Quality Control

-

Seal the vial and vortex gently for 30–60 seconds. If the compound is a crystalline salt, brief sonication in a room-temperature water bath (1–2 minutes) may be required.

-

Self-Validation Check (Tyndall Effect): In a darkened room, shine a laser pointer through the vial. If the laser beam is visible as a solid line passing through the liquid (Tyndall effect), micro-particulates remain, indicating incomplete dissolution. Continue agitation until the beam is completely invisible, confirming a true solution.

Phase 4: Aliquoting and Storage

-

Immediately transfer the master stock into pre-labeled, amber glass vials or low-bind polypropylene tubes in single-use aliquots (e.g., 20 µL to 50 µL).

-

Gently blow a stream of dry Argon gas over the open tubes for 3–5 seconds to displace ambient air.

-

Cap tightly and store immediately at -20°C or -80°C.

-

Self-Validation Check (Post-Thaw): When retrieving an aliquot for future assays, thaw it at RT and repeat the visual/Tyndall check. If precipitation is observed, moisture ingress occurred during sealing, and that specific aliquot must be discarded. The master batch, however, remains safe.

Workflow Visualization

Caption: Workflow for anhydrous solubilization and storage of heterocyclic amines in DMSO.

References

-

Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." PubMed (National Institutes of Health). URL:[Link]

-

Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." PubMed (National Institutes of Health). URL:[Link]

-